molecular formula C5H2F3N B1273225 2,3,6-Trifluoropyridine CAS No. 3512-18-3

2,3,6-Trifluoropyridine

Cat. No. B1273225
Key on ui cas rn: 3512-18-3
M. Wt: 133.07 g/mol
InChI Key: HRLIANGJWPJFKW-UHFFFAOYSA-N
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Patent
US08487103B2

Procedure details

step 1—To a flask containing 2,3,6-trifluoropyridine (2 g, 15 mmol) was added MeOH (5 mL) followed by methanolic NaOMe (5 mL, 25% NaOMe in MeOH). An exothermic reaction occurred and some solid formed. The reaction was stirred for 10 min and diluted with H2O. The solid was filtered and washed with H2O. The solid was dissolved in EtOAc, washed sequentially with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 1.5 g (69%) of 3,6-difluoro-2-methoxy-pyridine (140). The recovered material was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([F:9])[N:3]=1.[CH3:10][OH:11].C[O-].[Na+]>O>[F:8][C:7]1[C:2]([O:11][CH3:10])=[N:3][C:4]([F:9])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=NC(=CC=C1F)F
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
NaOMe
Quantity
5 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
CUSTOM
Type
CUSTOM
Details
some solid formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with H2O
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in EtOAc
WASH
Type
WASH
Details
washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C(=NC(=CC1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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